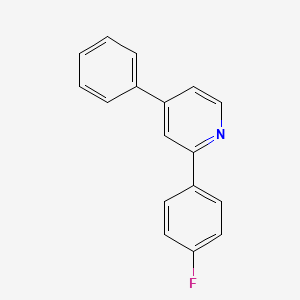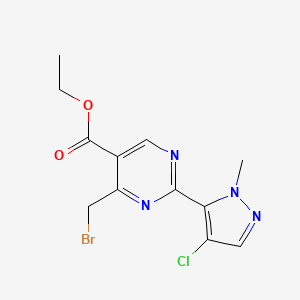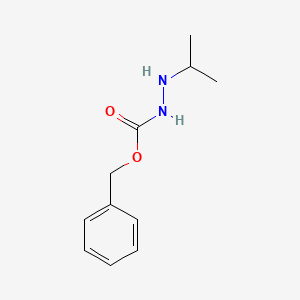![molecular formula C12H15BrN2O3 B8311232 tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a bromine atom at the 7th position and a tert-butoxycarbonyl group at the 4th position The structure of this compound includes a pyrido[3,2-b]1,4-oxazine ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves the following steps:
Formation of the Pyrido[3,2-b]1,4-oxazine Ring: The initial step involves the formation of the pyrido[3,2-b]1,4-oxazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 7th position through a bromination reaction. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced at the 4th position using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Products: Removal of the tert-butoxycarbonyl group yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxazine: A simpler analog without the pyridine ring and substituents.
1,3-Oxazine: Another isomer with different ring fusion and substitution patterns.
7-Bromo-2H-benzo[b][1,4]oxazine: A related compound with a benzene ring fused to the oxazine ring instead of a pyridine ring.
Uniqueness
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the bromine atom, which provide opportunities for further functionalization and derivatization. Its fused pyrido[3,2-b]1,4-oxazine ring system also distinguishes it from other oxazine derivatives.
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 |
Clave InChI |
RIQLATNMUITFBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)



![Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate](/img/structure/B8311265.png)
